Carbamodithioic acid, [2-(ethenyloxy)ethyl]-
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Overview
Description
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is a member of the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups in carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [2-(ethenyloxy)ethyl]- typically involves the reaction of carbamic acid derivatives with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of carbamodithioic acid, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Dithiocarbamic acid: Similar in structure but lacks the [2-(ethenyloxy)ethyl] group.
Thiocarbamic acid: Contains a thiocarbonyl group but differs in other structural aspects.
Uniqueness
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is unique due to the presence of the [2-(ethenyloxy)ethyl] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
103538-67-6 |
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Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
2-ethenoxyethylcarbamodithioic acid |
InChI |
InChI=1S/C5H9NOS2/c1-2-7-4-3-6-5(8)9/h2H,1,3-4H2,(H2,6,8,9) |
InChI Key |
IKUBJHRUCNNVHT-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=S)S |
Origin of Product |
United States |
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